molecular formula C₁₅H₂₄ B106616 alpha-Cubebene CAS No. 17699-14-8

alpha-Cubebene

Cat. No. B106616
CAS RN: 17699-14-8
M. Wt: 204.35 g/mol
InChI Key: XUEHVOLRMXNRKQ-KHMAMNHCSA-N
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Description

Alpha-Cubebene is a type of sesquiterpene, a class of organic compounds known for their complex structures and diverse range of biological activities . It is derived from the essential oil of the Piper cubeba plant, more commonly known as the Cubeb or Java pepper . The volatile oil from the distillation of cubebs is a pale green or blue-yellow viscous liquid with a warm woody, slightly camphoraceous odor .


Synthesis Analysis

Alpha-Cubebene is synthesized through the head-to-tail condensation of three isoprene units, forming a C15 skeleton . The biosynthesis pathway involves the key enzyme farnesyl diphosphate synthase, which condenses the isoprene units into farnesyl diphosphate, a common precursor to all sesquiterpenes . This precursor then undergoes various enzymatic reactions, including cyclizations and rearrangements, to form the specific structure of alpha-Cubebene .


Molecular Structure Analysis

The core structure of alpha-Cubebene is made up of 15 carbon atoms and 24 hydrogen atoms, and its molecular formula is C15H24 . There are several isomers of alpha-Cubebene, each with a slightly different arrangement of atoms, which gives each isomer unique properties .


Chemical Reactions Analysis

Alpha-Cubebene is found in various plants, especially those in the Piperaceae family, and can contain alpha-Cubebene in their essential oils . It has been detected in the essential oils of black pepper (Piper nigrum), long pepper (Piper longum), and kava kava (Piper methysticum) .


Physical And Chemical Properties Analysis

Alpha-Cubebene is a pale green or blue-yellow viscous liquid . It has a warm woody, slightly camphoraceous odor . The molecular formula of alpha-Cubebene is C15H24 .

Scientific Research Applications

Anti-Inflammatory and Anti-Adhesive Properties

Inhibition of Endothelial Cell Adhesion Alpha-iso-cubebene, a compound of alpha-Cubebene, has been found to inhibit the activities of adhesion molecules in TNF-alpha-stimulated human umbilical vein endothelial cells. It significantly hinders TNF-alpha-induced reactive oxygen species formation and suppresses the mRNA expression of VCAM-1 and E-selectin. Consequently, it reduces cell adhesion and NF-kappaB transcription factor activation, suggesting its potential as an anti-inflammatory agent for vascular diseases (Choi et al., 2009).

Immunomodulatory Effects

Stimulation of Intracellular Calcium and CXCL8 Production Alpha-iso-cubebene has been identified to prompt a significant intracellular calcium increase and CXCL8 production in human neutrophils. The compound's functional aspect is highlighted by its robust stimulation of CXCL8 production, closely linked to calcium signaling. This positions alpha-iso-cubebene as a promising candidate for developing immune-modulating agents (Lee et al., 2009).

Neuroprotective Effects

Protection Against Dopaminergic Cell Death Alpha-iso-cubebene has demonstrated significant neuroprotective mechanisms against 6-hydroxydopamine-induced neurotoxicity in dopaminergic SH-SY5Y cells. It mitigates cytotoxicity and apoptosis, reduces intracellular ROS and calcium accumulation, and protects mitochondrial membrane potential. Additionally, it activates crucial signaling pathways like PKA/PKB/CREB/Nrf2, inducing the expression of antioxidant response genes, thereby offering a protective shield against neurotoxicity (Park et al., 2014).

Anti-septic and Immunomodulatory Actions

Therapeutic Benefit Against Sepsis Alpha-iso-cubebene from Schisandra chinensis fruit exhibits a marked enhancement in survival rate in cecal ligation and puncture challenge-induced sepsis models. It reduces viable bacteria in peritoneal fluid, diminishes lung inflammation, and curtails widespread immune cell apoptosis. The compound's ability to modulate protective downstream signaling pathways makes it a potent agent against toxic shock and sepsis progression (Lee et al., 2012).

Safety And Hazards

Alpha-Cubebene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of alpha-Cubebene . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

Research on alpha-Cubebene is still ongoing, and there are many opportunities for future research. For instance, the intersection of biosynthetic pathways that produce flower fragrance and color could be explored . Additionally, the possible research directions that will provide a foundation for further innovation and utilization of flowering ornamental plants and their germplasm resources could be investigated .

properties

IUPAC Name

(1R,5S,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h7,9,11-14H,5-6,8H2,1-4H3/t11-,12+,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHVOLRMXNRKQ-KHMAMNHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C13C2C(=CC3)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2C(=CC3)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058325, DTXSID901335859
Record name alpha-Cubebene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-alpha-Cubebene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name alpha-Cubebene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Cubebene

CAS RN

17699-14-8, 31141-66-9
Record name alpha-Cubebene
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Record name alpha-Cubebene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Cubebene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-alpha-Cubebene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, 3a,3b,4,5,6,7-hexahydro-3,7-dimethyl-4-(1-methylethyl)-, (3aS,3bR,4S,7R,7aR)
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Record name .ALPHA.-CUBEBENE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438H9S5RG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name alpha-Cubebene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
686
Citations
RW Britton - 1970 - open.library.ubc.ca
TOTAL SYNTHESES OF SESQUITERPENOIDS (JO-ARISTOLONE, (+)-oc-CUBEBENE, (±)-g-CUBEBENE BY RONALD W. BRITTON B.Sc. U niversi Page 1 TOTAL SYNTHESES OF …
Number of citations: 3 open.library.ubc.ca
M Asadi - International Journal of Plant Based Pharmaceuticals, 2022 - dergipark.org.tr
Black pepper (Piper nigrum L.) is a flowering plant from family Piperaceae. In this research, chemical analysis of the essential oil isolated from this important tropical medicinal plant was …
Number of citations: 4 dergipark.org.tr
SK Kang, SH Kang, OJ Choi, YW Kim… - Journal of the Korean …, 1996 - koreascience.kr
This study was carried out to investigate the volatile flavor compounds of Pinus densiflora Sieb & Zucc according to extraction solvents and steam distillation method. The research …
Number of citations: 7 koreascience.kr
MH Chaves, JHG Lago, NF Roque - Journal of the Brazilian Chemical …, 2003 - SciELO Brasil
The volatile oil and the hexane extract from the leaves of Porcelia macrocarpa (Warm.) RE Fries, Annonaceae, were submitted to chromatographic separations. Nine sesquiterpenes (…
Number of citations: 10 www.scielo.br
OU Chibuzo, AO Aikoye - Communication in Physical Sciences, 2020 - journalcps.com
… (2011) identified alpha cubebene in Annona salzmannii and A pickelli and observed that it … essential oil to the presence of alpha cubebene, alpha copene,(an isomer of cubebene) and …
Number of citations: 1 journalcps.com
YZHY Hashim, NI Ismail, P Abbas - IIUM Engineering Journal, 2014 - journals.iium.edu.my
… , namely 3-phenyl-2-butanone and alpha-cubebene. Further studies are needed to refine the … Dua kompaun iaitu 3-phenyl-2butanone dan alpha-cubebene ditemui dalam ketiga-tiga …
Number of citations: 42 journals.iium.edu.my
TK Nguyen, TN Le Nguyen, K Nguyen… - Journal of Molecular …, 2022 - Elsevier
… It is noted that Alpha-cubebene showed the highest binding energy compared to the others … Alpha-cubebene showed three interactions with the protein at Ala1017, Lys1062 and Pro926…
Number of citations: 13 www.sciencedirect.com
H Asil - Bangladesh Journal of Botany, 2023 - researchgate.net
In the present study the essential oil components of the flowers and leaves of Amanus sage (Pholomis longifolia var. longifolia Boiss. & Bl) by ultrasonic extraction and steam distillation …
Number of citations: 2 www.researchgate.net
R Wanna - Int. J. Agric. Technol, 2021 - researchgate.net
Essential oils from Piper nigrum consist of many chemical components that have properties for protecting plants from insect pests by fumigation. The potential of essential oils from dried …
Number of citations: 5 www.researchgate.net
S Asnaashari, E Dadizadeh, AH Talebpour… - BioImpacts …, 2011 - ncbi.nlm.nih.gov
Methods The essential oil of air-dried roots was obtained by hydrodistillation using a Clevenger type apparatus. The oil was sub-jected to GC-MS analysis and its free radical …
Number of citations: 27 www.ncbi.nlm.nih.gov

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